molecular formula C10H11Br2NO2 B12497342 tert-Butyl 4,6-dibromopicolinate

tert-Butyl 4,6-dibromopicolinate

Cat. No.: B12497342
M. Wt: 337.01 g/mol
InChI Key: CTRUHQGAMJPVKV-UHFFFAOYSA-N
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Description

tert-Butyl 4,6-dibromopicolinate: is an organic compound with the molecular formula C10H11Br2NO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 4 and 6 on the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 4,6-dibromopicolinate can be synthesized through a multi-step process starting from commercially available picolinic acid. The typical synthetic route involves:

    Bromination: Picolinic acid is first brominated at positions 4 and 6 using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The dibrominated picolinic acid is then esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for bromination and esterification, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4,6-dibromopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

    Deprotection Reactions: The tert-butyl ester group can be removed under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction: Hydrogen gas with a palladium catalyst.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products:

  • Substituted picolinates (e.g., amino, thio, or alkoxy derivatives).
  • Reduced picolinates (e.g., 4,6-dihydropicolinate).
  • Free picolinic acid after deprotection.

Scientific Research Applications

tert-Butyl 4,6-dibromopicolinate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4,6-dibromopicolinate involves its interaction with molecular targets through its bromine atoms and ester group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate the activity of enzymes or receptors, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

    tert-Butyl 4,6-dichloropicolinate: Similar structure but with chlorine atoms instead of bromine.

    tert-Butyl 4,6-difluoropicolinate: Fluorine atoms instead of bromine.

    tert-Butyl 4,6-diiodopicolinate: Iodine atoms instead of bromine.

Uniqueness: tert-Butyl 4,6-dibromopicolinate is unique due to the specific reactivity of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate for various chemical transformations, offering a balance between reactivity and stability.

Biological Activity

tert-Butyl 4,6-dibromopicolinate is a compound of increasing interest in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine atoms and a tert-butyl group attached to a picolinate moiety. The bromine atoms enhance its reactivity, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The bromine atoms can form covalent bonds with active sites on enzymes, leading to inhibition of their activity.
  • Disruption of Cellular Processes : The compound can interfere with cellular processes by binding to nucleophilic sites on biomolecules, potentially affecting signal transduction pathways and gene expression.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be in the range of 10–20 µg/mL for these pathogens .

Microbial Strain MIC (µg/mL)
E. coli15
S. aureus12
K. pneumoniae18

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies showed that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was noted, with IC50 values varying based on the specific cancer cell line tested.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study assessed the antimicrobial efficacy of this compound alongside other dibromopicolinates. Results indicated that it significantly reduced biofilm formation in Pseudomonas aeruginosa, suggesting a potential application in treating biofilm-associated infections .
  • Anticancer Research :
    In a study published in a peer-reviewed journal, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability and induced significant apoptosis compared to control groups .

Summary of Findings

  • Antimicrobial Activity : Effective against multiple bacterial strains with MIC values ranging from 10–20 µg/mL.
  • Anticancer Activity : Induces apoptosis in various cancer cell lines; specific IC50 values are dependent on the cell type.
  • Mechanisms : Involves enzyme inhibition and disruption of cellular processes.

Properties

Molecular Formula

C10H11Br2NO2

Molecular Weight

337.01 g/mol

IUPAC Name

tert-butyl 4,6-dibromopyridine-2-carboxylate

InChI

InChI=1S/C10H11Br2NO2/c1-10(2,3)15-9(14)7-4-6(11)5-8(12)13-7/h4-5H,1-3H3

InChI Key

CTRUHQGAMJPVKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC(=C1)Br)Br

Origin of Product

United States

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